Cas no 1261824-82-1 (3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride)

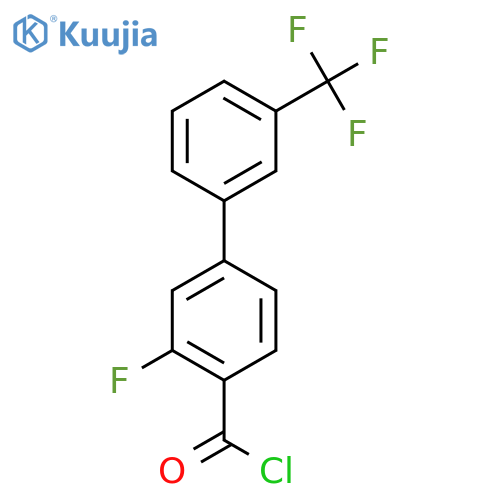

1261824-82-1 structure

商品名:3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride

CAS番号:1261824-82-1

MF:C14H7ClF4O

メガワット:302.651396989822

CID:4995166

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride

-

- インチ: 1S/C14H7ClF4O/c15-13(20)11-5-4-9(7-12(11)16)8-2-1-3-10(6-8)14(17,18)19/h1-7H

- InChIKey: UXPDKEYNYJXQHK-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=CC(=CC=1F)C1C=CC=C(C(F)(F)F)C=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 358

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 5

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011006223-250mg |

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride |

1261824-82-1 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A011006223-1g |

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride |

1261824-82-1 | 97% | 1g |

1,519.80 USD | 2021-07-05 | |

| Alichem | A011006223-500mg |

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride |

1261824-82-1 | 97% | 500mg |

839.45 USD | 2021-07-05 |

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

1261824-82-1 (3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbonyl chloride) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量